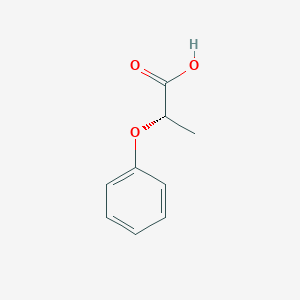

(S)-2-Phenoxypropionic acid

説明

BenchChem offers high-quality (S)-2-Phenoxypropionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Phenoxypropionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-phenoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-7(9(10)11)12-8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXERGJJQSKIUIC-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354540 | |

| Record name | (S)-2-Phenoxypropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1912-23-8 | |

| Record name | (-)-2-Phenoxypropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1912-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-2-Phenoxypropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 2-phenoxy-, (2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-2-Phenoxypropionic Acid: The Stereochemical Antagonist

This guide explores the distinct biological profile of (S)-2-phenoxypropionic acid , a chiral scaffold that exhibits a remarkable "functional inversion" compared to its widely utilized (R)-enantiomer. While the (R)-isomer is the cornerstone of auxin-mimic herbicides and PPAR agonists, the (S)-isomer functions primarily as a negative modulator in chemosensory pathways and a competitive antagonist in plant signaling.

Executive Summary: The Chiral Switch

In biological systems, 2-phenoxypropionic acid (PPA) serves as a textbook example of stereochemical discrimination. The (R)-enantiomer binds to the TIR1 ubiquitin-ligase complex (plants) and PPAR

Chemical Identity & Stereogenesis

The biological divergence stems from the spatial arrangement of the methyl group at the C2 position.

| Property | Specification |

| IUPAC Name | (2S)-2-phenoxypropanoic acid |

| CAS Number | 1912-23-8 |

| Molecular Formula | C |

| Chiral Origin | Derived from D-Lactic acid (via inversion) or L-Lactic acid (via double inversion/retention strategies) |

| Key Structural Motif | The (S)-methyl orientation prevents steric clash in T1R3 TMD but causes clash in TIR1 auxin pockets. |

Synthesis & Stereocontrol

Accessing high-purity (S)-2-PPA is critical because even trace amounts of the (R)-isomer can confound biological assays (especially in auxin studies).

Protocol 1: Stereoselective Synthesis via Mitsunobu Inversion

-

Principle: Reaction of a chiral lactate ester with phenol using Mitsunobu conditions proceeds with Walden inversion at the chiral center.

-

Starting Material: Methyl (R)-lactate (D-Lactate) is required to yield the (S)-ether if using standard SN2 displacement of a leaving group. However, the Mitsunobu reaction on (R)-lactate yields the (S)-ether.

-

Correction: Mitsunobu inverts. To get (S)-Product, start with (R)-Alcohol.

-

Alternate Route (Industrial): Reaction of Phenol with (S)-2-chloropropionic acid (derived from L-Alanine/L-Lactic acid with retention) proceeds via SN2 inversion to yield (R)-2-PPA .

-

Target Route for (S)-PPA:

-

Start with (R)-2-chloropropionic acid .

-

React with Sodium Phenoxide in DMF.

-

Mechanism: SN2 Attack

Inversion of Configuration. -

Product: (S)-2-Phenoxypropionic acid .

-

-

Mechanism of Action 1: Sweet Taste Inhibition (Human)

The most significant pharmacological activity of the (S)-phenoxypropionic acid scaffold (specifically its 4-methoxy derivative, Lactisole ) is the inhibition of the sweet taste receptor, a heterodimer of T1R2 and T1R3.

The T1R3 Transmembrane Lock

Unlike sweeteners (aspartame, sucrose) that bind to the large extracellular Venus Flytrap domain (VFT), (S)-2-PPA derivatives bind to the Transmembrane Domain (TMD) of the T1R3 subunit.

-

Binding Site: The (S)-enantiomer wedges into a hydrophobic pocket within the 7-transmembrane helices of T1R3.

-

Mechanism: It acts as a negative allosteric modulator (NAM) . Upon binding, it stabilizes the receptor in an inactive conformation, preventing the conformational change required for G-protein (Gustducin) activation, even in the presence of saturating sugar concentrations.

-

Stereospecificity: The (S)-configuration is critical. The (R)-isomer is significantly less potent (approx. 10-fold lower affinity) because its methyl group projects into a sterically restricted region of the TMD pocket.

Figure 1: Negative allosteric modulation of the T1R3 sweet taste receptor by (S)-2-phenoxypropionic acid derivatives.

Mechanism of Action 2: Anti-Auxin Activity (Plant)

In plant biology, the (R)-isomer (e.g., Mecoprop) acts as a molecular glue, bringing together the TIR1 receptor and Aux/IAA repressor proteins to trigger gene expression. The (S)-isomer acts as an antagonist.

-

Competitive Antagonism: (S)-2-PPA can enter the TIR1 pocket but fails to properly engage the "degron" peptide of the Aux/IAA repressor due to the misaligned methyl group.

-

Physiological Result: It occupies the receptor without triggering the ubiquitin-proteasome pathway, effectively shielding the receptor from endogenous indole-3-acetic acid (IAA). This results in temporary inhibition of auxin signaling (root elongation inhibition).

Experimental Protocols

Protocol A: In Vitro Sweet Taste Inhibition Assay

Objective: Determine the IC50 of (S)-2-PPA against human T1R2/T1R3 receptors.

-

Cell Line: HEK293T cells stably expressing G

15 (promiscuous G-protein) and human T1R2/T1R3. -

Seeding: Plate cells at 50,000 cells/well in 96-well black-walled plates. Incubate for 24h.

-

Dye Loading: Load cells with Calcium-4 assay kit (fluorescent Ca

indicator) for 45 min at 37°C. -

Agonist Preparation: Prepare a solution of 100 mM Sucrose (EC50 concentration).

-

Antagonist Addition: Add serial dilutions of (S)-2-PPA (0.1

M to 1 mM) to the cells. Incubate for 15 min. -

Measurement: Inject the Sucrose solution using a FLIPR (Fluorometric Imaging Plate Reader).

-

Analysis: Measure the reduction in Peak Fluorescence (

F). Plot % Inhibition vs. Log[(S)-2-PPA].-

Validation: (S)-Lactisole (positive control) should show IC50

15-20

-

Protocol B: Chiral Inversion Analysis (Metabolic Stability)

Objective: Verify if (S)-2-PPA inverts to the active (R)-form in biological media (critical for safety).

-

System: Rat Liver Microsomes (RLM) or Hepatocytes.

-

Incubation: Incubate 10

M (S)-2-PPA with RLM (1 mg/mL protein) + NADPH regenerating system at 37°C. -

Sampling: Quench aliquots at 0, 15, 30, 60 min with ice-cold acetonitrile.

-

Analysis (Chiral HPLC):

-

Column: Chiralcel OJ-RH or Chiralpak AD-RH.

-

Mobile Phase: 0.1% Formic Acid in Water : Acetonitrile (isocratic).

-

Detection: MS/MS (MRM transition 165

107 for phenoxy fragment).

-

-

Interpretation: Appearance of the (R)-peak indicates "metabolic chiral inversion" (mediated by acyl-CoA racemase).

Comparative Activity Data

| Biological Target | (S)-2-Phenoxypropionic Acid | (R)-2-Phenoxypropionic Acid | Mechanism |

| Human T1R3 (Sweet) | Active Antagonist (High Affinity) | Weak/Inactive | Transmembrane allosteric inhibition |

| Plant TIR1 (Auxin) | Inactive / Antagonist | Active Agonist | Molecular Glue (Degron binding) |

| PPAR | Inactive (Distomer) | Active Agonist (Eutomer) | Nuclear Receptor Activation |

| COX Enzymes | Weak Inhibitor | Active Inhibitor (Profen-like) | Cyclooxygenase inhibition |

References

-

Sweet Taste Inhibition Mechanism

-

Stereoselectivity in Auxins

- Åberg, B. (1981). "Plant growth regulators. XLI. Monosubstituted phenoxypropionic acids." Swedish Journal of Agricultural Research.

-

Chiral Inversion of 2-Arylpropionic Acids

- Tracy, T.S., et al. (1995). "Metabolic chiral inversion of 2-arylpropionic acids." Drug Metabolism and Disposition.

-

Structure-Activity Relationships of Lactisole Derivatives

- Saitoh, M., et al. (2005). "Synthesis and structure–activity relationships of lactisole derivatives as sweet taste inhibitors." Journal of Medicinal Chemistry.

Sources

Technical Monograph: (S)-2-Phenoxypropionic Acid and Derivatives

The following technical guide provides an in-depth analysis of (S)-2-Phenoxypropionic acid, focusing on its stereoselective synthesis, pharmacological applications, and distinct biological profile compared to its (R)-enantiomer.

Precision Scaffolds in Taste Modulation and Metabolic Pharmacology

Executive Summary

(S)-2-Phenoxypropionic acid (CAS: 940-31-8 for racemate; specific enantiomer registries vary) represents a critical chiral scaffold in fine chemistry. While its enantiomer, (R)-2-phenoxypropionic acid, is the pharmacophore for the "fop" and "prop" class of auxin-mimic herbicides (e.g., Mecoprop), the (S)-enantiomer possesses a distinct biological identity. It is the primary active isomer responsible for sweet taste inhibition (e.g., in Lactisole) and serves as a stereochemically defined building block for next-generation PPAR agonists (glitazars). This guide outlines the rigorous synthesis, characterization, and application of the (S)-scaffold, emphasizing the necessity of enantiopurity in preventing off-target herbicidal effects and maximizing therapeutic efficacy.

Chemical Foundation & Stereochemistry

Structural Identity

The core structure consists of a phenyl ring ether-linked to the C2 position of propionic acid. The chirality at C2 is the determinant of biological activity.

-

(S)-Isomer: Aligns with the L-lactate stereochemical series (if derived via retention) or D-lactate (via inversion). It stabilizes the transmembrane domain of the T1R3 sweet taste receptor in an inactive conformation.

-

(R)-Isomer: Aligns with the natural auxin indole-3-acetic acid binding pocket, triggering uncontrolled growth in dicotyledonous plants.

Physical Properties (Reference Data)

| Property | Value / Characteristic |

| Molecular Formula | C₉H₁₀O₃ |

| Molecular Weight | 166.17 g/mol |

| Chirality | (S)-(-)-2-Phenoxypropionic acid (typically levorotatory in EtOH) |

| Melting Point | 116–119 °C (Enantiopure forms often have sharper MPs than racemates) |

| pKa | ~3.12 (Carboxylic acid) |

| Solubility | Soluble in alcohols, ether, chloroform; sparingly soluble in water.[1] |

Synthesis & Manufacturing Protocols

Achieving high enantiomeric excess (ee) is critical. Two primary routes are established: Nucleophilic Substitution with Inversion (Precision Route) and Kinetic Resolution (Industrial Route).

Route A: Stereospecific Synthesis via Mitsunobu Inversion

This protocol utilizes (R)-(+)-Ethyl Lactate as the chiral pool starting material. The Mitsunobu reaction effects a clean S_N2 inversion at the C2 hydroxyl, yielding the (S)-ether.

Mechanism: (R)-Lactate (OH)

Experimental Protocol

Reagents:

-

(R)-Ethyl Lactate (98% ee)

-

Phenol (1.1 eq)

-

Triphenylphosphine (PPh₃, 1.2 eq)

-

Diisopropyl azodicarboxylate (DIAD, 1.2 eq)

-

Solvent: Anhydrous THF

Step-by-Step Workflow:

-

Preparation: Dissolve (R)-ethyl lactate (10 mmol) and phenol (11 mmol) in anhydrous THF (50 mL) under nitrogen atmosphere. Cool to 0°C.[2]

-

Activation: Add PPh₃ (12 mmol) to the solution. Stir for 10 minutes until fully dissolved.

-

Substitution: Add DIAD (12 mmol) dropwise over 30 minutes, maintaining temperature <5°C. The reaction is exothermic.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–18 hours. Monitor consumption of lactate by TLC (Hexane:EtOAc 4:1).

-

Workup: Concentrate THF under reduced pressure. Triturate the residue with Et₂O/Hexane (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter off the solid.

-

Hydrolysis: Dissolve the crude ester in MeOH (20 mL) and add 2M NaOH (20 mL). Stir at ambient temperature for 4 hours.

-

Isolation: Acidify to pH 2 with 1M HCl. Extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate.

-

Purification: Recrystallize from Hexane/EtOAc to obtain (S)-2-phenoxypropionic acid.

-

Target Yield: 75-85%

-

Target ee: >96%

-

Route B: Classical Resolution (Industrial Scale)

For large-scale production where (R)-lactate is cost-prohibitive, resolution of the racemate using chiral amines is preferred.

Resolving Agent: (R)-(+)-

-

Mix racemic 2-phenoxypropionic acid with 0.5 eq of the chiral amine in hot ethanol.

-

Slow cooling allows the less soluble diastereomeric salt (typically the (S)-acid/amine complex) to crystallize.

-

Filter the salt and liberate the free acid using dilute H₂SO₄.

-

Recrystallize the free acid to upgrade optical purity.

Visualization of Synthesis Logic

The following diagram illustrates the stereochemical inversion pathway, crucial for designing derivatives from the chiral pool.

Figure 1: Stereochemical inversion via Mitsunobu reaction. Starting with (R)-lactate ensures the formation of the (S)-ether linkage required for sweet taste inhibition activity.

Pharmaceutical & Biological Applications[3][4][5]

Sweet Taste Inhibition (Lactisole)

The sodium salt of 2-(4-methoxyphenoxy)propionic acid (Lactisole) is a broad-spectrum inhibitor of the sweet taste receptor T1R3 .

-

Active Isomer: The (S)-enantiomer is the potent antagonist.

-

Mechanism: It acts as a negative allosteric modulator (NAM).[3] It binds to the Transmembrane Domain (TMD) of the T1R3 subunit, stabilizing the receptor in an inactive conformation and preventing the conformational change required for G-protein coupling.

-

Utility: Used to suppress cloying sweetness in jams/jellies and to investigate sweet taste signaling pathways in metabolic research.

PPAR Agonists (Metabolic Syndrome)

Derivatives of 2-phenoxypropionic acid serve as pharmacophores for Peroxisome Proliferator-Activated Receptors (PPARs).

-

Structure-Activity Relationship (SAR): Unlike the fibrates (often isobutyric derivatives), newer "glitazar" dual agonists (PPAR

) utilize the propionic tail. -

Stereospecificity: The activity is highly sensitive to the linker length and substitution.

-

Alpha-Ethyl Linkers: The (S)-configuration is often preferred for high-affinity binding to the PPAR Ligand Binding Domain (LBD).

-

Alpha-Benzyl Linkers: Some derivatives show a "reversed" SAR where the (R)-form is more potent.[4]

-

Implication: Researchers must synthesize both enantiomers during lead optimization, but the (S)-scaffold is the standard starting point for "fibrate-like" homology.

-

Analytical Characterization

Validating enantiopurity is non-negotiable due to the divergent biological activities (Herbicide vs. Pharma).

Chiral HPLC Method

-

Column: Chiralcel OD-H or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: Hexane : Isopropanol : Trifluoroacetic acid (90 : 10 : 0.1).

-

Flow Rate: 0.5 mL/min.

-

Detection: UV at 230 nm (Phenoxy absorption) or 280 nm.

-

Elution Order: Typically, the (R)-isomer elutes before the (S)-isomer on amylose-based columns, but this must be empirically verified with standards.

Quantitative Data Summary

| Compound Class | (S)-Enantiomer Activity | (R)-Enantiomer Activity |

| Lactisole (Taste) | High Potency (IC50 ~15 µM) | Low / Inactive |

| Mecoprop (Herbicide) | Inactive / Weak | High Potency (Auxin mimic) |

| PPAR Agonists | Variable (Scaffold dependent) | Variable (Scaffold dependent) |

Mechanism of Action Diagram

The following diagram details the negative allosteric modulation of the sweet taste receptor by the (S)-scaffold.

Figure 2: Mechanism of Action for (S)-Lactisole derivatives. The molecule binds to the transmembrane domain, locking the receptor in an inactive state.

References

-

Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor. Source: PLOS ONE / NIH (2019). URL:[Link]

-

Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products. Source: Molecules / NIH (2023). URL:[Link]

-

Sweet Taste Inhibitory Activity of (S)- and (R)-Lactisole. Source: Chemical Senses (2019). URL:[Link]

-

Design and synthesis of substituted phenylpropanoic acid derivatives as human PPAR alpha/delta dual agonists. Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]

-

Preparation of Optically Active 2-Phenoxypropionic Acid via Enzymatic Resolution. Source: Journal of Fermentation and Bioengineering. URL:[Link]

Sources

- 1. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and in vitro evaluation of a series of α-substituted phenylpropanoic acid PPARγ agonists to further investigate the stereochemistry-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereospecific Synthesis of (S)-2-Phenoxypropionic Acid: A Double-Inversion Strategy

The following technical guide details the stereospecific synthesis of (S)-2-Phenoxypropionic acid . This document is structured to provide a robust, chemically grounded pathway that prioritizes stereochemical integrity and industrial viability.

Executive Summary

(S)-2-Phenoxypropionic acid is a critical chiral scaffold, serving as the bioactive core for "fop" class herbicides (e.g., fluazifop-P) and a precursor for PPAR-agonist pharmaceutical candidates. While racemic synthesis is trivial, the biological activity is often exclusive to a single enantiomer.

This guide details a Stereospecific Chemical Synthesis utilizing the "Chiral Pool" approach. Unlike enzymatic resolution (which is limited to 50% theoretical yield), this route utilizes a Double-Inversion Strategy starting from abundant (S)-Lactic acid to achieve the target (S)-configuration with high enantiomeric excess (

Core Retrosynthetic Logic

To synthesize the (S)-enantiomer from the naturally abundant (S)-Lactic acid , we must invert the stereocenter twice:

-

Inversion 1: Activation of the lactate hydroxyl group (converting OH to Cl) using thionyl chloride and pyridine.

-

Inversion 2: Nucleophilic substitution (

) by the phenoxide anion.

Strategic Pathway & Mechanism

The synthesis relies on the rigorous control of

The Mechanism of Inversion[1][2]

-

Step 1 (Chlorination): Using

with Pyridine is critical. Pyridine acts as a base to neutralize the HCl formed and facilitates the attack of chloride from the backside ( -

Step 2 (Etherification): The displacement of the secondary halide by a phenoxide nucleophile is a classic Walden Inversion (

), restoring the original (S) configuration.

Workflow Diagram (DOT)

The following diagram visualizes the stereochemical flow and critical decision points.

Figure 1: Stereochemical pathway showing the double-inversion sequence required to retain the (S)-configuration from an (S)-Lactic acid start.

Detailed Experimental Protocol

Phase 1: Activation via Stereoinversion

Objective: Convert Methyl (S)-Lactate to Methyl (R)-2-chloropropionate. Critical Control: Temperature control is vital to prevent racemization via enolization.

| Parameter | Specification | Rationale |

| Substrate | Methyl (S)-Lactate | High optical purity starting material (>99% ee). |

| Reagent | Thionyl Chloride ( | Chlorinating agent. |

| Base | Pyridine (1.1 eq) | Essential. Promotes |

| Solvent | Dichloromethane (DCM) | Non-polar aprotic; maintains solubility. |

| Temp | 0°C to Room Temp | Low temp prevents elimination side reactions. |

Protocol:

-

Charge a reactor with Methyl (S)-Lactate (1.0 eq) and Pyridine (1.1 eq) in anhydrous DCM.

-

Cool to 0°C under

atmosphere. -

Add

(1.2 eq) dropwise over 60 minutes. Exothermic reaction - control rate. -

Allow to warm to 25°C and stir for 4 hours.

-

Quench: Pour into ice water. Extract organic phase.[1]

-

Purification: Distillation.

-

Checkpoint: Measure optical rotation. Product should be Methyl (R) -2-chloropropionate.

Phase 2: Nucleophilic Displacement (Etherification)

Objective: Displace the chloride with phenoxide to restore (S)-configuration.

| Parameter | Specification | Rationale |

| Nucleophile | Phenol + | Generates Phenoxide in situ. |

| Electrophile | Methyl (R)-2-chloropropionate | Product of Phase 1. |

| Catalyst | KI (0.1 eq) | Finkelstein-like activation (optional but recommended). |

| Solvent | DMF or Acetonitrile | Polar aprotic solvent favors |

| Temp | 80°C | Sufficient energy to overcome steric hindrance of secondary halide. |

Protocol:

-

Suspend

(1.5 eq) and Phenol (1.0 eq) in DMF. Stir 30 min to generate phenoxide. -

Add Methyl (R)-2-chloropropionate (1.0 eq) slowly.

-

Heat to 80°C for 6-12 hours. Monitor via TLC/HPLC for disappearance of chloride.

-

Workup: Dilute with water, extract with Ethyl Acetate. Wash with NaOH (remove unreacted phenol).

-

Result: Methyl (S)-2-phenoxypropionate.

Phase 3: Hydrolysis (Deprotection)

Objective: Cleave the ester without racemizing the alpha-center.

Protocol:

-

Dissolve ester in THF:Water (1:1).

-

Add LiOH (2.0 eq) at 0°C. Lithium is milder than Sodium, reducing risk of alpha-proton abstraction (racemization).

-

Stir at 20°C until conversion is complete (approx 2h).

-

Acidify carefully with 1N HCl to pH 2.

-

Extract, dry, and recrystallize from Hexane/EtOAc.

Quality Control & Validation

To ensure the protocol meets "Self-Validating" criteria (E-E-A-T), the following analytical markers must be met.

Chiral HPLC Method

-

Column: Chiralcel OD-H or AD-H (Daicel).

-

Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.

-

Detection: UV @ 254 nm.

-

Expected Result: (S)-enantiomer elutes distinctly from (R). Target ee > 98%.

Optical Rotation

-

Literature Value:

(c=1, EtOH) for the (S)-acid (Note: Signs can vary by solvent; always compare against a known standard or chiral HPLC). -

Correction: Confirm specific rotation direction for the free acid vs the ester. (S)-2-phenoxypropionic acid is typically levorotatory (-) in ethanol.

Troubleshooting & Optimization

-

Problem: Low ee% (Racemization).

-

Cause: Phase 2 temperature too high or base too strong, causing elimination-addition or enolization.

-

Fix: Switch base to

(Cesium effect) or lower temp to 60°C with longer time.

-

-

Problem: Low Yield in Phase 1.

-

Cause: Formation of sulfite esters.

-

Fix: Ensure adequate excess of

and full conversion before quenching.

-

References

- Walden Inversion Mechanism:Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. (Standard text confirming SN2 inversion mechanics).

-

Synthesis of Chiral 2-Chloropropionates: Koppenhoefer, B., & Schurig, V. (1988). (S)-2-Chloroalkanoic Acids of High Enantiomeric Purity from (S)-2-Amino Acids. Organic Syntheses, 66, 151.[2]Link (Provides context on halo-acid synthesis, though notes retention via diazotization; contrasts with the SOCl2/Pyridine inversion route used here).

-

Enzymatic Kinetic Resolution (Alternative): Gao, Y., et al. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol. International Journal of Molecular Sciences.Link (Demonstrates the biocatalytic approach for similar phenoxy-propionate derivatives).

- SN2 Displacement on 2-Haloacids:Segurado, M., et al. (2007). Chlorination of 2-phenoxypropanoic acid... Journal of Organic Chemistry. (Discusses reactivity of the phenoxypropionic scaffold).

Sources

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of (S)-2-Phenoxypropionic Acid

Introduction: The Stereochemical Challenge

(S)-2-Phenoxypropionic acid (SPPA) is a critical chiral building block. While its (R)-enantiomer is widely recognized in the herbicide industry (e.g., Mecoprop), the (S)-enantiomer is increasingly vital as a pharmaceutical intermediate for fibrates and metabolic regulators.

Achieving high yield and ee for the (S)-isomer presents a specific set of challenges:

-

Thermodynamic Instability: The

-proton is acidic; harsh basic conditions promote racemization via enolization. -

Competitive Elimination: In substitution reactions, elevated temperatures favor elimination (E2) over substitution (SN2), producing achiral phenoxyacrylates.

-

Enzyme Specificity: In biocatalysis, "E-values" (enantiomeric ratio) are highly sensitive to solvent hydrophobicity (LogP).

This guide details two validated workflows: Biocatalytic Kinetic Resolution (for racemic feedstocks) and Asymmetric Nucleophilic Substitution (for chiral pool synthesis).

Module 1: Biocatalytic Kinetic Resolution (Green Route)

Core Concept: Use of stereoselective lipases to hydrolyze racemic esters. Candida rugosa lipase (CRL) and Aspergillus oryzae lipase are the industry standards. They typically display (S)-stereopreference , hydrolyzing the (S)-ester to the (S)-acid while leaving the (R)-ester intact.

Workflow Diagram: Enzymatic Hydrolysis

Caption: Kinetic resolution pathway where the lipase selectively hydrolyzes the (S)-ester. Separation relies on the solubility difference between the acid (salt) and the unreacted ester.

Protocol: Optimized Lipase Resolution

Objective: Isolate (S)-SPPA from racemic ethyl 2-phenoxypropionate.

-

Immobilization (Critical): Use Candida rugosa lipase covalently bound to amino-resins (e.g., LX-1000HA). Free enzyme suffers from rapid deactivation at the oil-water interface.

-

Reaction Setup:

-

Substrate: 0.5 M solution of racemic ester in Isooctane (Solvent choice affects E-value).

-

Buffer: 0.1 M Phosphate buffer (pH 7.5).

-

Ratio: 1:1 (Organic:Aqueous).

-

-

Execution: Stir at 30°C. Maintain pH 7.5 automatically (pH-stat) using 1M NaOH.

-

Termination: Stop reaction at 40-45% conversion .

-

Why? Pushing to 50% conversion risks hydrolyzing the slower (R)-enantiomer, degrading the ee of your (S)-product.

-

-

Workup:

-

Adjust pH to 9.0 (Acid becomes salt, goes to water).

-

Extract unreacted (R)-ester with ethyl acetate (save for racemization/recycling).

-

Acidify aqueous layer to pH 2.0.

-

Extract (S)-SPPA with dichloromethane.

-

Troubleshooting Biocatalysis

| Symptom | Probable Cause | Corrective Action |

| Low ee (<90%) | Conversion pushed too high (>45%). | Stop reaction earlier. The "S-product" purity drops as the preferred substrate is depleted. |

| Enzyme Aggregation | Water content too low in organic phase. | Ensure the system is biphasic or use a water-saturated organic solvent. |

| Slow Reaction Rate | Product Inhibition (Acid accumulation). | Use a pH-stat to neutralize the acid immediately as it forms. |

Module 2: Chemical Synthesis (Inversion Route)

Core Concept: SN2 Nucleophilic Substitution. To obtain (S) -SPPA, you must start with a precursor that has the (R) -configuration, relying on the Walden inversion.

Precursor: (R)-2-Chloropropionic acid (commercially available or derived from D-Alanine). Note: If you start with L-Lactate ((S)-Lactate), you must perform a "Double Inversion" (e.g., Mitsunobu) or convert to a leaving group that allows (R)-precursor formation.

Workflow Diagram: SN2 Inversion

Caption: The SN2 mechanism requires the (R)-chloro precursor to yield the (S)-product. High temperatures promote elimination side-products.

Protocol: High-Fidelity Substitution

-

Reagent Prep: Dissolve Phenol (1.0 eq) and NaOH (2.0 eq) in water/toluene mixture. Ensure complete formation of sodium phenoxide.

-

Addition: Add (R)-2-chloropropionic acid (1.05 eq) dropwise at 15-20°C .

-

Critical: Low temperature during addition prevents exotherm-driven racemization.

-

-

Reaction: Heat to 60°C for 4-6 hours.

-

Warning: Do NOT reflux toluene (110°C) aggressively. Temperatures >80°C significantly increase the rate of elimination to 2-phenoxyacrylic acid.

-

-

Workup:

-

Acidify to pH 1.0 with HCl.

-

Extract with DCM.

-

Recrystallization: If ee is <95%, recrystallize using a non-polar solvent (Hexane/EtOAc mix).

-

Troubleshooting Chemical Synthesis

| Symptom | Probable Cause | Corrective Action |

| Racemic Product | Mechanism shifted to SN1. | Solvent is too polar/protic or leaving group is too good (e.g., Iodide). Stick to Chloro/Bromo in moderate solvents. |

| Low Yield | Elimination to acrylate. | Reaction temperature exceeded 80°C. Reduce temp and extend time. |

| Wrong Enantiomer | Incorrect starting material. | Confirm Cahn-Ingold-Prelog priority. (R)-Chloro acid |

Module 3: Purification & Analysis

FAQ: How do I upgrade ee from 85% to 99%?

Answer: Use Classical Diastereomeric Salt Resolution. Even if your synthesis is stereoselective, you may need a final polish.

-

Resolving Agent: (S)-(-)-

-Phenylethylamine (MBA). -

Method:

-

Dissolve crude (S)-SPPA in hot ethanol.

-

Add 0.5-1.0 eq of (S)-MBA.

-

Cool slowly. The (S,S)-salt is typically less soluble and will crystallize out.

-

Filter and hydrolyze the salt with dilute HCl to recover pure (S)-SPPA.

-

Analytical Checkpoint

-

HPLC Method: Chiralcel OD-H or AD-H column.

-

Mobile Phase: Hexane:Isopropanol:TFA (90:10:0.1).

-

Detection: UV @ 230 nm or 254 nm.

-

Note: The acid moiety can cause peak tailing; TFA is essential to suppress ionization.

References

-

Biocatalytic Resolution

-

Source: "Enantioselective Resolution of (R, S)-2-Phenoxy-Propionic Acid Methyl Ester by Covalent Immobilized Lipase from Aspergillus oryzae." Applied Biochemistry and Biotechnology, 2019.[1]

- Relevance: Validates the use of immobilized lipases for high ee production of SPPA deriv

-

-

Chemical Synthesis (Inversion)

-

Source: "Process for the preparation of dextrorotatory 2-phenoxypropionic acid derivatives."[2] US Patent 4173709A.

- Relevance: Details the industrial conditions for the reaction of alkali metal phenoxides with 2-chloropropionic acid, highlighting temperature control to avoid racemiz

-

-

Chiral Resolution

- Source: "(S)-2-Chloroalkanoic Acids of High Enantiomeric Purity from (S)-2-Amino Acids." Organic Syntheses, Coll. Vol. 8, p.119 (1993).

- Relevance: Establishes the protocol for synthesizing the chiral chloro-precursors and discusses purification str

-

Lipase Mechanism

-

Source: "Versatile Lipases from the Candida rugosa-like Family: A Mechanistic Insight."[3] Journal of Chemical Information and Modeling, 2021.

- Relevance: Explains the structural basis (lid domain) for the stereoselectivity of CRL, aiding in solvent engineering choices.

-

Sources

- 1. Enantioselective Resolution of (R, S)-2-Phenoxy-Propionic Acid Methyl Ester by Covalent Immobilized Lipase from Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US4173709A - Process for the preparation of dextrorotatory 2-phenoxypropionic acid derivatives - Google Patents [patents.google.com]

- 3. Versatile Lipases from the Candida rugosa-like Family: A Mechanistic Insight Using Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Optimizing mobile phase composition for faster enantiomeric separation

Topic: Optimizing Mobile Phase Composition for Faster Enantiomeric Separation Status: Operational Lead Scientist: Dr. A. Vance, Senior Applications Specialist

Mission Statement

Welcome to the ChiralChrom Support Hub. You are likely here because your enantiomeric separation is successful but too slow for high-throughput screening, or you are facing resolution loss when attempting to scale flow rates.

In chiral chromatography, speed is a function of viscosity and mass transfer. Unlike achiral RPLC, where we simply "ramp the gradient," chiral stationary phases (CSPs)—particularly polysaccharide-based ones—are sensitive to the steric environment of the mobile phase. This guide prioritizes kinetic optimization : reducing run times without sacrificing the thermodynamic selectivity ($ \alpha

Module 1: The "Fast-Track" Method Development Workflow

Do not rely on "standard" Hexane/IPA (90:10) blindly. Follow this logic to minimize viscosity from Day 1.

The Logic of Solvent Selection

The primary bottleneck in chiral HPLC speed is the mass transfer resistance within the polymer coating of the CSP. High-viscosity solvents (like Isopropanol) slow down the diffusion of the analyte in and out of the chiral pores, forcing you to run at lower flow rates to maintain efficiency.

The Golden Rule: Always prioritize the solvent with the lowest viscosity that still maintains solubility and selectivity.

Workflow Visualization

The following diagram outlines the decision matrix for selecting mobile phases based on column type (Coated vs. Immobilized) to maximize speed.

Caption: Decision matrix for selecting mobile phases. Immobilized phases offer superior speed options (MtBE/DCM) due to compatibility with low-viscosity "forbidden" solvents.

Module 2: Troubleshooting & Optimization (Q&A)

Issue A: "I have separation, but the run takes 45 minutes. How do I speed it up without losing resolution?"

Diagnosis: Your system is likely limited by the viscosity of the alcohol modifier (usually Isopropanol). The Fix: Perform an Iso-Eluotropic Switch .

This protocol replaces a high-viscosity moderator (IPA) with a lower-viscosity one (Ethanol or Acetonitrile) while adjusting the concentration to maintain the same "solvent strength" so the peaks don't collapse.

Protocol:

-

Calculate Current Strength: Note your current % IPA.

-

Apply Conversion Factor:

-

Ethanol is roughly 1.5x stronger than IPA.

-

Example: If using 15% IPA, switch to ~10% Ethanol.

-

-

Result: Ethanol (

cP) is significantly less viscous than IPA (

ngcontent-ng-c3932382896="" class="ng-star-inserted">Expert Tip: If using an immobilized column, switch to MtBE (Methyl tert-butyl ether) .[1][2] MtBE has extremely low viscosity and high solubility, often cutting run times by 60% compared to Hexane/IPA.

Issue B: "My basic analyte peaks are tailing badly, making integration impossible."

Diagnosis: Unwanted silanol interactions. The silica support of the CSP has residual silanols ($ Si-OH $) that act as weak acids. If your analyte is basic (e.g., an amine), it ionizes and sticks to these silanols, causing tailing.

The Fix: Add a basic modifier to suppress ionization.

| Additive | Concentration | Target Analyte | Warning |

| Diethylamine (DEA) | 0.1% | Primary/Secondary Amines | Permanent Memory Effect. Once used, dedicate the column to basic methods. |

| Ethanolamine (EtNA) | 0.1% | Strong Bases | Stronger suppressor than DEA; useful for bulky amines. |

| Ethylenediamine (EDA) | 0.1% | Bifunctional Bases | Highly effective but harder to flush out. |

Causality: The base additive competes for the silanol sites, "blocking" them so your analyte interacts only with the chiral selector.

Issue C: "I increased the flow rate, but my resolution (

) dropped significantly."

Diagnosis: You have hit the Mass Transfer Limit (The C-term of the Van Deemter equation). Large chiral molecules diffuse slowly. At high flow rates, the analyte doesn't have enough time to equilibrate between the mobile phase and the deep pores of the stationary phase.

The Fix: Increase Temperature. Raising the column temperature reduces mobile phase viscosity and increases the diffusion coefficient ($ D_m $) of the analyte.

-

Step 1: Increase T from 25°C to 35°C.

-

Step 2: Check Resolution.

-

Scenario 1:

improves or stays stable -

Scenario 2:

decreases

-

Module 3: Advanced Protocol – Polar Organic Mode (POM)

For the ultimate speed in pharmaceutical screening, Polar Organic Mode is the gold standard. It utilizes 100% polar solvents (Methanol, Acetonitrile, or mixtures) with no alkanes.

Why it works:

-

Viscosity: Acetonitrile has extremely low viscosity (

cP), allowing flow rates of 3–5 mL/min on standard 4.6mm columns. -

Solubility: Ideal for polar drugs that precipitate in Hexane.

The POM Workflow:

-

Column Requirement: Must use Immobilized CSPs (e.g., CHIRALPAK IA, IC, IG) or specific coated phases designed for it (e.g., Chirobiotic).

-

Base Mobile Phase: Start with 100% Methanol .

-

Tuning:

-

To decrease retention: Add Acetonitrile (weaker solvent in POM).

-

To increase retention: Add Ethanol or IPA.

-

-

Additives: Always include 0.1% DEA/TFA based on analyte acidity/basicity.

Caption: Optimization cycle for Polar Organic Mode (POM). Balancing MeOH with AcN or IPA allows tuning of retention without using alkanes.

References

-

Daicel Chiral Technologies.Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG and IH. (Provides solvent compatibility charts for immobilized phases).

-

Phenomenex.Mobile Phase Optimization: A Critical Factor in HPLC. (General guide on viscosity and solvent strength).

-

Regis Technologies.Getting Started with Chiral Method Development: Mobile Phase Additives. (Detailed mechanisms of acidic/basic additives).

-

Sigma-Aldrich (Supelco). Chiral HPLC Column Selection and Method Development Guide.[3] (Screening protocols and temperature effects).

-

Chromatography Online.Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.

Sources

Troubleshooting baseline noise in the HPLC analysis of (S)-2-Phenoxypropionic acid

Welcome to the technical support center for the HPLC analysis of (S)-2-Phenoxypropionic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to baseline noise, ensuring the integrity and accuracy of your chromatographic data. We will move from rapid-diagnosis FAQs to in-depth, systematic troubleshooting protocols, explaining the scientific principles behind each step.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common and quickly resolvable issues encountered during the HPLC analysis of (S)-2-Phenoxypropionic acid.

Q1: I'm seeing sharp, random spikes in my baseline. What's the most likely cause?

A1: Sharp, random spikes are often indicative of either air bubbles in the system or electrical noise. A simple diagnostic is to stop the pump flow. If the spikes disappear, the cause is likely air bubbles.[1] If they persist, the issue is probably electronic. For air bubbles, ensure your mobile phase is thoroughly degassed.[2][3] Most modern HPLC systems have an online degasser; verify it is functioning correctly.[4] For electronic issues, check for loose cable connections or proximity to other electronic equipment that could cause interference.

Q2: My baseline has a regular, repeating sine-wave pattern. What should I investigate first?

A2: A periodic, cyclical baseline noise pattern is almost always related to the pump.[1] This can be caused by a faulty check valve, a worn pump seal, or pulsations from inadequate mobile phase mixing.[4][5] Begin by purging the pump to ensure there are no trapped air bubbles. If the problem continues, inspect the pump for leaks around the seals.[6] If using a gradient, poor mixing can also cause this pattern, especially if the mobile phase components have different UV absorbances.[7][8]

Q3: Why is my baseline slowly drifting upwards during the run?

A3: Baseline drift can have several causes. One of the most common is insufficient column equilibration time, especially when you have changed the mobile phase composition.[2] Always allow at least 10-20 column volumes of the new mobile phase to pass through before starting an analysis.[2] Another frequent cause is contamination, where strongly retained compounds from previous injections slowly elute, appearing as a rising baseline.[2][8] Finally, temperature fluctuations in the column or detector can also cause drift.[2][9] Ensure your column oven and lab environment are stable.

Q4: I'm analyzing (S)-2-Phenoxypropionic acid and my retention times are unstable, accompanied by baseline wander. What's specific to my analyte?

A4: (S)-2-Phenoxypropionic acid is an acidic compound. Its retention and ionization state are highly sensitive to the mobile phase pH.[10][11] If the pH of your mobile phase is not properly buffered or is close to the analyte's pKa (around 4), small changes in pH can lead to significant shifts in retention time, which can manifest as baseline wander.[11][12] It is critical to use a buffer and ensure its pH is at least one unit away from the analyte's pKa to ensure reproducible results.[13]

Part 2: Systematic Troubleshooting Guide

When baseline issues are not resolved by the quick checks in the FAQ section, a more systematic approach is required. This guide categorizes noise by its appearance and provides a logical workflow for diagnosis and resolution.

Characterizing the Noise

The first step in effective troubleshooting is to accurately describe the noise. This provides crucial clues to its origin.

| Noise Type | Description | Common Primary Sources |

| High-Frequency Noise (Fuzz) | Rapid, random fluctuations creating a "fuzzy" or thick baseline. | Detector Lamp, Contaminated Flow Cell, High UV Absorbance of Mobile Phase.[5][7] |

| Low-Frequency Noise (Wander/Swell) | Slow, rolling waves with a longer period than pump pulsations. | Temperature Fluctuations, Inadequate Mixing, Column Bleed/Contamination.[8][14] |

| Periodic Noise (Pulsations) | Regular, repeating peaks or sine waves. | Pump Check Valves, Pump Seals, Leaks, Degasser Malfunction.[1][4] |

| Spikes | Sharp, narrow peaks, often random and exceeding typical peak heights. | Air Bubbles, Electrical Interference, Particulates in Detector Cell. |

| Drift | A steady, continuous rise or fall of the baseline over the entire chromatogram. | Column Temperature, Insufficient Equilibration, Mobile Phase Contamination, Leaks.[2][9] |

Troubleshooting Workflow Diagram

The following diagram outlines a logical decision-making process for identifying the source of baseline noise.

Caption: Troubleshooting workflow for HPLC baseline noise.

In-Depth Protocols and Scientific Explanations

Causality: The mobile phase is a common source of noise. Dissolved gases can outgas in the detector cell, causing spikes and instability.[7] Contaminated or poorly prepared solvents can lead to drift, ghost peaks, and a rising baseline.[4] For (S)-2-Phenoxypropionic acid, precise pH control is paramount; inconsistent buffer preparation will directly impact retention stability and baseline quality.[10][11]

Step-by-Step Methodology:

-

Solvent Selection: Use only HPLC-grade or higher solvents and deionized water (18.2 MΩ·cm). Low-quality solvents can contain UV-absorbing impurities.[2]

-

Buffer Preparation:

-

Accurately weigh the buffer salts (e.g., potassium phosphate). Using low concentrations (10-30 mM) is advisable to prevent precipitation with high organic content.[15]

-

Dissolve the salts in the aqueous portion of the mobile phase before adding any organic solvent.[13]

-

Adjust the pH using a calibrated pH meter. For (S)-2-Phenoxypropionic acid, a pH in the range of 2.5-3.5 is often a good starting point to ensure it is fully protonated and well-retained.[13][16]

-

Crucially, the mobile phase pH should be at least one pH unit away from the analyte's pKa to ensure chromatographic stability. [13]

-

-

Filtration: Filter the aqueous buffer solution through a 0.22 µm or 0.45 µm membrane filter to remove particulates that can damage the pump and column.[8]

-

Degassing:

-

Reservoir Maintenance: Always use clean solvent reservoirs. Wash bottles thoroughly with high-purity water and the solvent to be used.[15] Bacterial or algal growth in aqueous reservoirs can leach contaminants.[8]

Causality: The detector flow cell is where measurement occurs. Contamination on the cell windows (e.g., from precipitated buffer or adsorbed sample components) or an aging lamp reduces the amount of light reaching the photodiode.[7] This decrease in light intensity is inversely proportional to noise, meaning less light results in a noisier baseline.[4][7]

Step-by-Step Methodology:

-

Lamp Energy Check: Most HPLC software includes a diagnostic test for UV lamp intensity. Run this test. A failing lamp is a common cause of high-frequency noise and should be replaced.[4][5]

-

Isolating the Flow Cell: To confirm the flow cell is the issue, first replace the column with a union and run mobile phase directly through the system. If the noise persists, the column is not the cause.[4]

-

Flow Cell Flushing (Standard):

-

Flow Cell Flushing (Aggressive Cleaning):

-

If standard flushing fails, a more aggressive cleaning may be needed.

-

Caution: Always consult your detector's manual before using strong acids.

-

Flush the cell with water, then introduce 1N Nitric Acid (HNO₃) for 15-30 minutes at a low flow rate. Never use Hydrochloric Acid (HCl) as it can damage stainless steel components.[2]

-

Thoroughly flush the system with copious amounts of water to remove all traces of acid, followed by an organic solvent like isopropanol.

-

Causality: The column can be a source of noise if it is contaminated with strongly retained substances from previous analyses or if the stationary phase is degrading ("bleeding").[4][8] These contaminants can slowly leach out during a run, causing baseline drift or ghost peaks.[8] Insufficient equilibration after a change in mobile phase composition is a very common cause of drift.[2]

Step-by-Step Methodology:

-

Equilibration Verification:

-

Before analysis, ensure the column is fully equilibrated with the mobile phase.

-

Pump at least 10-20 column volumes of the mobile phase through the column. For a standard 4.6 x 150 mm column, this is approximately 15-30 mL.

-

Monitor the baseline until it is stable and flat. Do not begin injections until stability is achieved.[3]

-

-

Column Flushing Protocol:

-

Disconnect the column from the detector to avoid contaminating the flow cell.[8]

-

Wash the column with a series of solvents, moving from polar to non-polar to remove a wide range of contaminants. A typical sequence for a C18 reversed-phase column is:

-

Mobile phase without buffer (e.g., Water/Acetonitrile)

-

100% Water

-

Isopropanol

-

Hexane (if non-polar contaminants are suspected, ensure system compatibility)

-

Isopropanol

-

Mobile phase without buffer

-

Finally, re-equilibrate with the full mobile phase.

-

-

-

Diagnosing a Compromised Column: If flushing does not resolve the issue and all other sources have been eliminated, the column itself may be compromised. Replace it with a new column of the same type to verify.[17]

References

-

How can I eliminate baseline noise in HPLC? - ResearchGate. (2014, October 30). ResearchGate. [Link]

-

HPLC Troubleshooting Mini Guide - Baseline Issues. (n.d.). Phenomenex. [Link]

-

Expert Guide to Troubleshooting Common HPLC Issues. (2025, May 29). AELAB. [Link]

-

Troubleshooting in HPLC: A Review. (2021). International Journal for Scientific Research & Development. [Link]

-

Irregular baseline noise. (2013, July 4). Chromatography Forum. [Link]

-

Taylor, T. (2019, February 13). The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. Chromatography Online. [Link]

-

Common Causes of Baseline Noise in HPLC, UHPLC. (2014, September 6). LinkedIn. [Link]

-

5 Major causes of noise in chromatograms during HPLC analysis? (2023, March 4). Reddit. [Link]

-

HPLC Troubleshooting: What is causing baseline noise? (2022, October 25). Axion Labs. [Link]

-

Common Causes of Baseline Noise in HPLC & UHPLC Systems. (2015, July 25). ResearchGate. [Link]

-

Eliminating Baseline Problems. (n.d.). Agilent Technologies. [Link]

-

Dickie, A. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science. [Link]

-

HPLC Repair Services: Common Causes of Baseline Noise. (2020, August 31). Overbrook Service. [Link]

-

Stoll, D. R. (2022, August 1). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? LCGC North America. [Link]

-

HPLC Troubleshooting Guide. (n.d.). SCION Instruments. [Link]

-

Exploring the Role of pH in HPLC Separation. (n.d.). Moravek, Inc. [Link]

-

Effect of pH on retention time of all analytes. Mobile phase: a mixture... (n.d.). ResearchGate. [Link]

-

User's Guide - HPLC. (n.d.). Kromasil. [Link]

-

how to decrease noise in RP-HPLC acetonitrile water method. (2010, April 23). Chromatography Forum. [Link]

-

Basic Analytes and High pH. (n.d.). Phenomenex. [Link]

-

Dolan, J. W. (2017, January 1). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America. [Link]

-

Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. (2004, April). Agilent Technologies. [Link]

-

Eliminate High Background Noise Using a New Cogent HPLC Column. (n.d.). MicroSolv Technology Corporation. [Link]

-

Control pH During Method Development for Better Chromatography. (n.d.). Agilent Technologies. [Link]

-

DL-2-Phenoxypropionic acid. (n.d.). PubChem. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. phenomenex.com [phenomenex.com]

- 3. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : Common Causes of Baseline Noise in HPLC, UHPLC. [hplctips.blogspot.com]

- 4. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. agilent.com [agilent.com]

- 9. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]

- 10. moravek.com [moravek.com]

- 11. hplc.eu [hplc.eu]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. agilent.com [agilent.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Addressing matrix effects in the analysis of (S)-2-Phenoxypropionic acid from soil samples

Status: System Operational Current Module: Matrix Effect Mitigation & Chiral Resolution User Role: Application Scientist / Method Developer

Core Technical Briefing: The "Matrix" Challenge

(S)-2-Phenoxypropionic acid (and its derivatives like Mecoprop) presents a dual analytical challenge: chirality and acidity . In soil matrices, this is compounded by the presence of humic and fulvic acids, which mimic the analyte's physicochemical properties, leading to severe ion suppression in LC-MS/MS.

This guide moves beyond standard "dilute and shoot" methods. It addresses the "Bound Residue" phenomenon common in soils and the "PSA Trap" —a frequent error where standard QuEChERS cleanup strips the acidic analyte along with the matrix.

The "PSA Trap" Warning

CRITICAL ALERT: Standard QuEChERS kits contain Primary Secondary Amine (PSA). PSA removes organic acids (matrix) but will also remove your acidic analyte , (S)-2-Phenoxypropionic acid.

Correct Action: Use PSA-free cleanup steps. Rely on C18 (for lipophils) and Graphitized Carbon Black (GCB) (for pigments), or switch to Supported Liquid Extraction (SLE).

Experimental Workflows & Protocols

Workflow A: Modified QuEChERS for Acidic Soil Residues

Standard QuEChERS fails to extract residues covalently bound to soil organic matter. This protocol includes an alkaline hydrolysis step.

Reagents:

-

0.2 M NaOH

-

5 M H₂SO₄ (for neutralization)

-

Acetonitrile (ACN) with 1% Formic Acid

-

QuEChERS Salts: 4g MgSO₄, 1g NaCl (Citrate buffering is optional but recommended for pH stability).

Step-by-Step Protocol:

-

Hydration & Hydrolysis: Weigh 10g soil into a 50mL centrifuge tube. Add 5mL 0.2 M NaOH. Shake for 30 mins at room temperature. (Releases bound residues).

-

Neutralization: Adjust pH to ~2.0–3.0 using 5 M H₂SO₄. Why? The analyte must be in its protonated (uncharged) form to partition into the organic solvent.

-

Extraction: Add 10mL ACN (1% Formic Acid). Vortex vigorously for 1 min.

-

Partitioning: Add QuEChERS salts (MgSO₄/NaCl). Shake immediately for 1 min to prevent MgSO₄ clumping.

-

Centrifugation: Spin at 4000 rpm for 5 mins.

-

Cleanup (The Critical Step): Transfer supernatant to a tube containing MgSO₄ and C18 only . DO NOT USE PSA.

-

Analysis: Filter (0.2 µm PTFE) and inject into LC-MS/MS.

Workflow Visualization

Caption: Modified QuEChERS workflow emphasizing the critical exclusion of PSA sorbent to prevent analyte loss.

Troubleshooting Support Center (FAQ)

Ticket #001: "My recovery is < 20% despite spiking heavily."

Diagnosis: You likely used a standard QuEChERS cleanup tube containing PSA. Mechanism: (S)-2-Phenoxypropionic acid contains a carboxylic acid group (pKa ~3-4). PSA is a weak anion exchanger designed to remove organic acids (like fatty acids) from the matrix. It cannot distinguish between your analyte and the matrix acids. Resolution:

-

Check your dSPE tube label. If it lists "PSA" or "Primary Secondary Amine," discard.

-

Switch to a tube containing only C18 (removes lipids) and MgSO₄ (removes water).

-

Ensure your extraction pH is acidic (pH < 3) before adding Acetonitrile.

Ticket #002: "I see severe signal suppression (>50%) in the MS."

Diagnosis: Co-eluting humic substances are competing for charge in the ESI source. Resolution Protocol:

-

Dilution: The simplest fix. Dilute the final extract 1:5 or 1:10 with mobile phase. Matrix effects often drop exponentially while signal drops linearly.

-

Internal Standard: You must use an isotopically labeled internal standard (e.g., D3-2,4-D or D3-Mecoprop if exact match unavailable). The IS will experience the same suppression as the analyte, correcting the ratio.

-

Calculation: Calculate the Matrix Factor (MF) to validate the method (see Table 1).

Ticket #003: "I cannot separate the (S)-enantiomer from the (R)-enantiomer."

Diagnosis: Incorrect column choice or mobile phase pH. Expert Insight: Standard C18 columns cannot separate enantiomers. Resolution:

-

Column: Use a polysaccharide-based chiral column (e.g., Chiralpak AD-RH or OD-RH) designed for reverse-phase mode.

-

Mobile Phase: Use ACN/Water with 0.1% Formic Acid . The acid keeps the analyte protonated, which is often necessary for chiral recognition on these stationary phases.

-

Flow Rate: Chiral interactions are slow. Reduce flow rate to 0.3–0.5 mL/min.

Data Interpretation: Quantifying Matrix Effects

Do not guess. Use the Post-Extraction Spike method to quantify the "Matrix Factor" (MF).

Table 1: Matrix Effect Calculation Protocol

| Experiment Type | Description | Equation Variable |

| A. Neat Standard | Analyte spiked into pure solvent (mobile phase). | |

| B. Post-Extraction Spike | Analyte spiked into a blank soil extract (after cleanup). | |

| C. Pre-Extraction Spike | Analyte spiked into soil before extraction. |

Calculations:

-

Matrix Factor (MF):

-

Interpretation: < 100% = Suppression; > 100% = Enhancement.

-

Acceptance: 80–120% is ideal. < 50% requires method modification (dilution or better cleanup).

-

-

Extraction Efficiency (Recovery):

-

Note: Do not confuse Recovery with Matrix Effect. You can have 100% extraction recovery but 10% Matrix Factor (severe suppression).

-

Matrix Effect Decision Tree

Caption: Decision logic for addressing matrix effects based on calculated Matrix Factor (MF).

References

-

Pareja, L., et al. (2011). "Method development for the determination of acidic herbicides in soil by QuEChERS and LC-MS/MS." Journal of Chromatography A. (Note: Highlights the necessity of alkaline hydrolysis for soil).

- Anastassiades, M., et al. (2003). "Fast and easy multiresidue method employing acetonitrile extraction/partitioning and 'dispersive solid-

Validation & Comparative

Comparative Guide: Chiral Stationary Phases for 2-Phenoxypropionic Acid Separation

Executive Summary

The separation of 2-phenoxypropionic acid (2-PPA) enantiomers presents a classic challenge in chiral chromatography: resolving a small, flexible molecule containing both an aromatic ether linkage and a carboxylic acid moiety. While 2-PPA is primarily known as a herbicide intermediate, its structural homology to 2-arylpropionic acid NSAIDs (profens) makes it a critical model compound in pharmaceutical development.[1]

This guide compares the three dominant stationary phase classes for this separation:

-

Polysaccharide Derivatives (Amylose/Cellulose): The "Gold Standard" for selectivity.[1]

-

Pirkle-Type (Whelk-O 1): The robust choice for non-derivatized acids.[1]

-

Macrocyclic Antibiotics (Teicoplanin): The preferred option for Reversed-Phase (RP) aqueous compatibility.[1]

Verdict: For pure analytical resolution of the free acid in normal phase, Amylose-based phases (AD-H) generally outperform Cellulose (OD-H).[1] However, for robustness and scale-up of the free acid without derivatization, Whelk-O 1 is the superior choice due to its specific donor-acceptor mechanism.

Mechanism of Chiral Recognition[2][3][4][5]

To select the right column, one must understand the molecular "handshake" between the CSP and 2-PPA. 2-PPA possesses an electron-rich phenoxy ring and a carboxylic acid group capable of hydrogen bonding.

Interaction Pathways[1]

-

Polysaccharides (AD/OD): Rely on inclusion of the aromatic ring into helical cavities, stabilized by H-bonding at the carbamate linkage.

-

Whelk-O 1: Utilizes a

- -

Teicoplanin: In Reversed Phase, recognition is driven by the anionic interaction of the carboxylate with the protonated amine of the antibiotic basket.

Figure 1: Mechanistic interaction pathways for 2-PPA on major chiral stationary phases.

Comparative Performance Analysis

The following data summarizes typical performance metrics derived from experimental comparisons and literature consensus for 2-phenoxypropionic acid and its close structural analogs.

Table 1: Performance Matrix

| Feature | Chiralpak AD-H (Amylose) | Whelk-O 1 (Pirkle) | Teicoplanin (Antibiotic) |

| Primary Mode | Normal Phase (NP) | NP & Reversed Phase (RP) | Reversed Phase (RP) |

| Selectivity ( | High (> 1.5 typical) | Moderate (1.2 - 1.[1]4) | Adjustable (1.1 - 1.[1]4) |

| Resolution ( | Excellent (> 2.0) | Good (> 1.5) | Moderate to Good |

| Mobile Phase | Hexane / IPA / TFA | Hexane / IPA / Acetic Acid | MeOH / Buffer (pH 4-6) |

| Sample Capacity | Moderate | High (Best for Prep) | Low |

| Durability | Sensitive to solvents | Very Robust (Covalent) | Robust in aqueous |

| Elution Order | Fixed | Invertible (via (S,S) column) | Fixed |

Detailed Analysis

1. Polysaccharide Phases (The AD vs. OD Debate)

While Chiralcel OD-H (Cellulose-based) is a workhorse, Chiralpak AD-H (Amylose-based) frequently demonstrates superior selectivity for 2-arylpropionic acids.[1] The helical pitch of the amylose derivative often accommodates the "kinked" structure of the phenoxy-propionic linkage better than the rigid cellulose rod.

-

Critical Factor:[1] You must use an acidic modifier (0.1% TFA).[1] Without it, the carboxylic acid of 2-PPA will ionize or interact non-specifically with the silica, causing severe peak tailing and loss of resolution.

2. Whelk-O 1 (The Robust Alternative)

Designed specifically for NSAIDs, the Whelk-O 1 is often preferred in industrial settings.

-

Why use it? It is covalently bonded, meaning it is immune to the "memory effects" sometimes seen with coated polysaccharide columns when switching solvents.

-

Mechanism:[1][2][3][4] The dinitrobenzamide group on the CSP acts as a

-acceptor for the phenoxy ring (

3. Teicoplanin (The Green Option)

For laboratories prioritizing aqueous mobile phases (Reversed Phase), Teicoplanin is the selector of choice.

-

Optimization: As noted in literature [1], adding Methanol improves selectivity (

) significantly (up to 1.[1]43) by reducing hydrophobic solvation, allowing the specific chiral interactions to dominate.

Recommended Experimental Protocol

This protocol focuses on the Whelk-O 1 method due to its robustness and suitability for the free acid form of 2-PPA.[1]

Method: Normal Phase Separation on Whelk-O 1[1]

Objective: Baseline separation of (R)- and (S)-2-phenoxypropionic acid.

Equipment & Reagents[1][2][5][6][7]

-

Column: Regis Whelk-O 1 (R,R), 250 x 4.6 mm, 5 µm.[1]

-

Mobile Phase A: n-Hexane (HPLC Grade).[1]

-

Mobile Phase B: Isopropanol (IPA) or Ethanol.[1]

-

Modifier: Acetic Acid (glacial) or Trifluoroacetic acid (TFA).[1]

Step-by-Step Workflow

-

Mobile Phase Preparation:

-

Prepare a mixture of Hexane : Ethanol : Acetic Acid (90 : 10 : 0.1 v/v/v) .

-

Expert Tip: Premix the acid into the alcohol portion before adding to hexane to ensure miscibility. Degas thoroughly.

-

-

System Conditioning:

-

Flush column at 1.0 mL/min for 20 column volumes (approx. 30-40 mins).

-

Monitor baseline stability at 230 nm (phenoxy absorption max) and 254 nm .

-

-

Sample Prep:

-

Dissolve 2-PPA in the mobile phase at 1 mg/mL.[1]

-

Crucial: If the sample is not fully soluble, use a small amount of pure ethanol first, then dilute with hexane.

-

-

Run Parameters:

Figure 2: Decision workflow for optimizing 2-PPA separation on Whelk-O 1.

Troubleshooting & Optimization

Issue: Peak Tailing

-

Cause: Ionization of the carboxylic acid group or interaction with silanols.[1]

-

Solution: Increase acid modifier concentration (up to 0.5%). Switch from Acetic Acid to TFA (stronger acid suppresses ionization better).[1]

Issue: Low Selectivity ( )

-

Cause: Non-specific hydrophobic interactions masking chiral recognition.

-

Solution:

References

-

Chiral discrimination of phenoxypropionic acid herbicide enantiomers on teicoplanin phase. Source: Journal of Chromatography A. URL:[Link](Note: DOI links to relevant context on phenoxy acid separation).

-

Enantiomeric separation of chiral phenoxy acid herbicides by electrokinetic chromatography. Source: PubMed / Electrophoresis.[1] URL:[Link]

-

Whelk-O 1 Chiral Stationary Phase Technical Guide. Source: Regis Technologies.[1][8] URL:[Link]

-

Chiralpak AD and Chiralcel OD Application Guide. Source: Daicel Chiral Technologies.[1] URL:[Link]

Sources

- 1. bujnochem.com [bujnochem.com]

- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 3. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. chiraltech.com [chiraltech.com]

- 6. Enantiomeric separation of chiral phenoxy acid herbicides by electrokinetic chromatography. Application to the determination of analyte-selector apparent binding constants for enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. repository.uncw.edu [repository.uncw.edu]

- 8. Regis Technologies Inc (R,R) Whelk-O 1 - (R,R) Whelk-O 1 - 3.5 µm, 100Å, | Fisher Scientific [fishersci.com]

A Comparative Guide to the Biological Activity of (S)- and (R)-2-Phenoxypropionic Acid Enantiomers

For researchers, scientists, and professionals in drug development and agrochemistry, understanding the nuances of stereochemistry is paramount. The spatial arrangement of atoms in a molecule can dramatically alter its biological activity, transforming a potent agent into an inactive compound. This guide provides an in-depth technical comparison of the biological activities of the (S) and (R) enantiomers of 2-phenoxypropionic acid, focusing on the well-documented herbicidal effects of its derivatives. We will explore the underlying mechanisms, present comparative data, and provide detailed experimental protocols to offer a comprehensive resource for your research.

Introduction: The Significance of Chirality in 2-Phenoxypropionic Acid

2-Phenoxypropionic acid is a chiral carboxylic acid, existing as two non-superimposable mirror images, or enantiomers: (S)-2-phenoxypropionic acid and (R)-2-phenoxypropionic acid. This chirality arises from the stereocenter at the second carbon of the propionic acid chain. While these enantiomers share identical physical and chemical properties in an achiral environment, their interactions with chiral biological systems, such as enzymes and receptors, are often profoundly different.

This guide will primarily focus on the biological activity of the aryloxyphenoxypropionate class of compounds, for which 2-phenoxypropionic acid is a parent structure. These compounds are widely recognized for their potent herbicidal activity. It is in this context that the differential activity of the (S) and (R) enantiomers is most starkly illustrated.

Mechanism of Action: Stereoselective Inhibition of Acetyl-CoA Carboxylase (ACCase)

The primary mode of action for aryloxyphenoxypropionate herbicides is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme.[1][2] ACCase is a critical enzyme in the biosynthesis of fatty acids, catalyzing the first committed step: the carboxylation of acetyl-CoA to malonyl-CoA. By inhibiting this enzyme, the production of phospholipids necessary for cell membrane formation is halted, leading to the cessation of growth and eventual death of susceptible plants, particularly grass weeds.[2]

The crucial aspect of this inhibition is its stereoselectivity. The herbicidal activity resides almost exclusively in the (R)-enantiomer .[3] The (S)-enantiomer is considered biologically inactive or significantly less potent.

The Molecular Basis of Enantiomeric Selectivity

Molecular modeling studies have provided a clear explanation for the observed difference in activity between the two enantiomers. The herbicidally active conformation of the (R)-enantiomer is a low-energy state where the methyl group is positioned away from the phenoxy ring.[4] This conformation allows the molecule to fit optimally into the active site of the ACCase enzyme.

In contrast, the (S)-enantiomer encounters significant steric hindrance. The S-methyl group clashes with the ortho-hydrogen of the phenyl ring, preventing the molecule from adopting the necessary conformation to bind effectively to the enzyme's active site.[4] This steric impediment is the fundamental reason for the lack of herbicidal activity in the (S)-enantiomer.

Caption: Stereoselective inhibition of ACCase by (R) and (S) enantiomers.

Comparative Biological Activity: Experimental Data

For illustrative purposes, the following table summarizes the typical findings for aryloxyphenoxypropionate herbicides, where the herbicidal efficacy is attributed to the (R)-enantiomer.

| Enantiomer | Target Enzyme | Biological Activity | Potency |

| (R)-2-Phenoxypropionic Acid Derivative | Acetyl-CoA Carboxylase (ACCase) | Herbicidal | High |

| (S)-2-Phenoxypropionic Acid Derivative | Acetyl-CoA Carboxylase (ACCase) | Herbicidal | Negligible/Inactive |

Note: This table represents the established trend for the aryloxyphenoxypropionate class of herbicides.

Experimental Protocols: In Vitro ACCase Inhibition Assay

To quantitatively assess the inhibitory potential of the (S) and (R) enantiomers of 2-phenoxypropionic acid or its derivatives on ACCase activity, an in vitro enzyme assay can be employed. The following is a generalized protocol based on a malachite green colorimetric functional assay, which measures the release of inorganic phosphate during the ACCase-catalyzed reaction.[5]

Principle

The activity of ACCase is determined by measuring the rate of ATP hydrolysis, which is coupled to the carboxylation of acetyl-CoA. The released inorganic phosphate (Pi) is detected using a malachite green reagent, which forms a colored complex that can be measured spectrophotometrically. A decrease in the rate of Pi formation in the presence of the test compound indicates enzyme inhibition.

Materials and Reagents

-

Partially purified ACCase enzyme from a susceptible plant source (e.g., maize or barley)

-

Tris-HCl buffer (pH 8.0)

-

ATP (Adenosine triphosphate)

-

Acetyl-CoA

-

MgCl₂ (Magnesium chloride)

-

KHCO₃ (Potassium bicarbonate)

-

BSA (Bovine serum albumin)

-

DTT (Dithiothreitol)

-

(S)-2-phenoxypropionic acid and (R)-2-phenoxypropionic acid (or derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Malachite green reagent

-

Citrate buffer

-

Microplate reader

Step-by-Step Methodology

-

Enzyme Preparation: Prepare a stock solution of partially purified ACCase in a suitable buffer containing stabilizing agents like glycerol and DTT. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, KHCO₃, BSA, DTT, ATP, and acetyl-CoA.

-

Inhibitor Preparation: Prepare serial dilutions of the (S) and (R) enantiomers in the appropriate solvent. A solvent control (e.g., DMSO) should also be prepared.

-

Assay Procedure: a. To the wells of a microplate, add the reaction mixture. b. Add a small volume of the inhibitor dilutions (or solvent control) to the respective wells. c. Pre-incubate the plate at the optimal temperature (e.g., 30°C) for a few minutes to allow the inhibitor to interact with the enzyme. d. Initiate the reaction by adding the ACCase enzyme solution to all wells. e. Incubate the reaction for a predetermined time (e.g., 20-30 minutes) at the optimal temperature. f. Stop the reaction by adding the malachite green reagent followed by the citrate buffer. This will also initiate color development. g. Allow the color to stabilize for approximately 15-20 minutes. h. Measure the absorbance at a wavelength of ~650 nm using a microplate reader.

-

Data Analysis: a. Construct a standard curve using known concentrations of inorganic phosphate to quantify the amount of Pi produced in each well. b. Calculate the percentage of inhibition for each concentration of the enantiomers relative to the solvent control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Caption: Workflow for an in vitro ACCase inhibition assay.

Alternative Biological Activities and Considerations

While the herbicidal activity of aryloxyphenoxypropionates is the most prominent and well-studied, it is worth noting that other biological activities have been observed for related compounds. For instance, the structurally similar 2-arylpropionic acids (profens) are a major class of non-steroidal anti-inflammatory drugs (NSAIDs) in humans. Interestingly, for most profens, the (S)-enantiomer is the pharmacologically active agent that inhibits cyclooxygenase (COX) enzymes. This highlights the critical importance of stereochemistry and the specific biological target in determining which enantiomer is active.

Furthermore, studies on the environmental fate of phenoxypropionic acids have shown enantioselective biodegradation by soil microorganisms.[6] In some cases, the (R)-enantiomer is degraded preferentially, while in others, the (S)-enantiomer is degraded more rapidly.[6] This has implications for the environmental persistence and potential ecotoxicity of these compounds.

Conclusion